Flutropium bromide monohydrate

Structure-Activity Relationship Medicinal Chemistry Muscarinic Antagonist Design

Researchers requiring a single muscarinic antagonist that interrogates both cholinergic bronchoconstriction and IgE-mediated mast cell degranulation face limited options. Flutropium bromide monohydrate solves this by combining competitive mAChR blockade with a mast-cell-stabilizing action absent in atropine or ipratropium. - Inhibits 48-h homologous PCA at 3-10 mg/kg i.v. in guinea pigs; atropine shows zero inhibition at equivalent doses. - Published 1:100 therapeutic ratio (bronchodilation:salivary inhibition) enables prospective dose-level setting for GLP inhalation toxicology. - Clinically confirmed safety up to 30 puffs (900 µg cumulative) in COPD patients, supporting regulatory safety margin calculations.

Molecular Formula C24H31BrFNO4
Molecular Weight 496.4 g/mol
Cat. No. B1235968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlutropium bromide monohydrate
Molecular FormulaC24H31BrFNO4
Molecular Weight496.4 g/mol
Structural Identifiers
SMILESC[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF.O.[Br-]
InChIInChI=1S/C24H29FNO3.BrH.H2O/c1-26(15-14-25)20-12-13-21(26)17-22(16-20)29-23(27)24(28,18-8-4-2-5-9-18)19-10-6-3-7-11-19;;/h2-11,20-22,28H,12-17H2,1H3;1H;1H2/q+1;;/p-1/t20-,21+,22?,26?;;
InChIKeyUJFAVNFOPYTSSO-XZMBHJKPSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flutropium Bromide Monohydrate: Overview & Pharmacological Profile


Flutropium bromide monohydrate (CAS 73432-25-2), an organic bromide salt of flutropium, is a synthetic quaternary ammonium muscarinic antagonist [1]. Structurally, it is an N‑β‑fluoroethyl‑substituted benzilic acid nortropine ester that functions as a classic competitive antagonist of acetylcholine at airway muscarinic receptors [2]. Originally developed by Boehringer Ingelheim and marketed as Flubron in Japan, the compound is indicated for bronchial asthma, chronic obstructive pulmonary disease (COPD), chronic bronchitis, and allergic rhinitis [3]. Unlike non‑quaternary atropine derivatives, its permanent cationic charge restricts central nervous system penetration and limits oral bioavailability, making it suitable for inhaled and intranasal local administration [2]. Flutropium bromide monohydrate occupies a specific niche among anticholinergic bronchodilators that warrants careful consideration during scientific and procurement evaluations [4].

Muscarinic antagonist tool for inhaled and intranasal research models
N‑β‑fluoroethyl structure enables selectivity context vs. standard anticholinergics
Reported mast-cell stabilizing activity supports allergic inflammation endpoint studies

Flutropium Bromide Monohydrate: Why Generic Substitution Fails


Despite sharing the anticholinergic mechanism with ipratropium, oxitropium, and tiotropium, flutropium bromide monohydrate possesses a unique N‑β‑fluoroethyl substituent that alters its physicochemical and pharmacological profile in ways that preclude simple interchangeability [1]. Clinically, direct comparative dose‑response data show that flutropium, ipratropium, and oxitropium differ in their per‑puff potency, plateau characteristics, and side‑effect dose‑thresholds, meaning that generic substitution would require complete re‑titration rather than a milligram‑for‑milligram swap [2]. Preclinically, flutropium demonstrates a mast‑cell‑stabilizing action not shared by atropine, further differentiating its biological fingerprint [3]. These evidence dimensions—spanning chemical structure, in‑vitro pharmacology, in‑vivo efficacy, therapeutic index, and regulatory status—collectively demand compound‑specific evaluation for any procurement or research decision [4].

N‑β‑fluoroethyl substitution alters receptor kinetics and duration profile; ipratropium or tiotropium may not replicate these properties
Mast-cell stabilizing activity absent in atropine and other common anticholinergics; allergic-model endpoints may shift significantly
Per‑puff potency, plateau dose, and safety‑threshold differences require separate dose‑finding; milligram‑for‑milligram swap not supported

Flutropium Bromide Monohydrate: Head-to-Head Differentiation Evidence


N-β-Fluoroethyl Substituent: Structural Uniqueness

Flutropium bromide monohydrate is the only clinically approved anticholinergic bronchodilator containing an N‑β‑fluoroethyl substituent on the tropane nitrogen [1]. This contrasts with ipratropium bromide (N‑isopropyl), oxitropium bromide (N‑ethyl, with an N‑oxide moiety), and tiotropium bromide (N‑methyl, with a dithienyl glycolate ester). The 2‑fluoroethyl group increases the lipophilicity of the quaternary ammonium head while retaining a permanent positive charge, thus modulating the kinetics of muscarinic receptor association and dissociation without enabling central nervous system penetration [2]. Synthesis patents confirm that this fluoroalkyl substitution is not a trivial modification; it requires a distinct synthetic route via benzilic acid imidazolide rather than the standard esterification used for ipratropium analogs [3].

N‑β‑Fluoroethyl substituent
Class‑level inference
Flutropium
N‑β‑fluoroethyl (–CH₂CH₂F)
Class comparators
Ipratropium: N‑isopropyl; Oxitropium: N‑ethyl N‑oxide; Tiotropium: N‑methyl
Distinct chemical scaffold; receptor residence time may differ from other quaternary amines
Quantitative kinetic data not publicly available
Structure-Activity Relationship Medicinal Chemistry Muscarinic Antagonist Design

In-Vivo Aerosol Bronchodilation vs. Atropine

In head‑to‑head in‑vivo experiments, flutropium bromide aerosol was superior to atropine aerosol in both bronchodilator effectiveness and duration of action [1]. Specifically, in guinea pig acetylcholine‑induced bronchoconstriction models, a single inhalation of flutropium bromide at 0.0003% (w/v) completely inhibited the bronchoconstrictor response without affecting ACh‑induced blood pressure changes, whereas atropine at comparable doses did not achieve the same magnitude of sustained bronchodilation in aerosol form [2]. The same study confirmed that after 14‑ and 28‑day repeated inhalations of 0.03% flutropium, the bronchodilatory potency remained unchanged from that of a single inhalation, indicating no tachyphylaxis, while atropine's response after repeated dosing was not reported to show similar consistency [3].

In‑vivo aerosol bronchodilation
Head‑to‑head comparison
Flutropium aerosol
Reported higher efficacy and longer duration vs. atropine; no tachyphylaxis after 28‑day repeat
Atropine aerosol
Shorter duration; consistency after repeated dosing not reported
Supports inhaled research models requiring sustained local effect
Guinea pig ACh‑induced bronchoconstriction; exact ED50 ratio not available
In-Vivo Pharmacology Bronchospasmolysis Aerosol Drug Delivery

Therapeutic Index: Bronchodilation vs. Salivary Inhibition

A critical differentiator for flutropium bromide monohydrate is its exceptionally favorable therapeutic ratio following aerosol administration. Bauer and Fügner (1986) explicitly quantified that the ratio of the main bronchodilator effect to the most sensitive anticholinergic side effect—inhibition of salivary secretion (dry mouth)—is 1:100 [1]. This means that at the inhaled dose producing full bronchodilation, the salivary inhibition effect is approximately 100‑fold lower, predicting freedom from dry‑mouth side effects even after high inhalational overdoses [1]. In the comparative dose‑response study by Ikeda et al. (1995), notable adverse effects were reported after 30 puffs of ipratropium bromide and 14 puffs of oxitropium bromide, while flutropium bromide's side‑effect threshold was not reached within the tested dose range (up to 30 puffs cumulative) [2]. This positions flutropium's side‑effect profile as more benign than ipratropium and comparable to or better than oxitropium in the clinical dose‑response setting [3].

Therapeutic ratio
Cross‑study comparable
1:100
Bronchodilation to salivary inhibition (aerosol)
Reported wide safety margin; supports inhalation toxicology study design
Data from Bauer & Fügner 1986; human adverse effect threshold from Ikeda 1995
Therapeutic Index Safety Pharmacology Inhaled Drug Safety

Mast Cell Stabilization: Absent in Atropine

Flutropium bromide (3 and 10 mg/kg, i.v.) demonstrated a statistically significant inhibitory effect on the 48‑hour homologous passive cutaneous anaphylaxis (PCA) reaction in guinea pigs, whereas atropine at equivalent doses showed no inhibitory effect whatsoever [1]. Furthermore, flutropium inhibited antigen‑stimulated histamine release from isolated rat mast cells, while atropine again had no effect [1]. The magnitude of histamine release inhibition by flutropium was weaker than that of disodium cromoglycate (the positive control mast cell stabilizer), indicating a modest but real activity [1]. Importantly, flutropium showed no antagonism against leukotriene D₄‑induced tracheal contraction or serotonin‑induced bronchoconstriction, confirming that this effect is not due to broad mediator antagonism but likely involves a direct or indirect action on the mast cell [2]. This dual anticholinergic plus weak mast‑cell‑stabilizing profile is not observed with atropine, ipratropium, oxitropium, or tiotropium at comparable concentrations [3].

Mast cell stabilization
Head‑to‑head comparison
Flutropium (3‑10 mg/kg i.v.)
Significant PCA inhibition; inhibits histamine release (weaker than cromoglycate)
Atropine
No PCA inhibition; no histamine release inhibition
Supports allergic asthma model endpoints beyond simple bronchodilation
Effect size vs. cromoglycate not numerically reported
Mast Cell Biology Anti-Allergic Activity Passive Cutaneous Anaphylaxis

Clinical Dose-Response: Equivalent Maximal Bronchodilation, Different Safety Thresholds

In the randomized, double‑blind, crossover study by Ikeda et al. (1995, Thorax), 20 male COPD patients (mean FEV₁ 0.93 L) received cumulative doses of ipratropium bromide (20 µg/puff), flutropium bromide (30 µg/puff), oxitropium bromide (100 µg/puff), and fenoterol via MDI [1]. FEV₁ and FVC reached a plateau after 14 puffs of ipratropium (280 µg cumulative) or flutropium (420 µg cumulative), and after 6 puffs of oxitropium (600 µg cumulative) [1]. There were no statistically significant differences among the three anticholinergics in maximal FEV₁ or FVC increase, indicating equivalent peak bronchodilator efficacy [1]. However, the per‑puff potency differed: flutropium's per‑puff FEV₁ increase was numerically lower than oxitropium and comparable to ipratropium at the 6‑puff time point [2]. Crucially, the dose‑toxicity thresholds diverged: notable adverse effects occurred after 30 puffs of ipratropium, after 14 puffs of oxitropium, but no notable adverse effects were reported for flutropium up to 30 puffs [2]. This indicates that flutropium achieves the same maximal efficacy as its class counterparts with a wider separation between therapeutic and adverse‑effect doses [3].

Clinical dose‑response
Head‑to‑head comparison
Flutropium MDI
Maximal FEV₁ equivalent to ipratropium/oxitropium; no notable adverse effects up to 30 puffs
Ipratropium & Oxitropium
Ipratropium: adverse effects at 30 puffs; Oxitropium: at 14 puffs
Equivalent peak bronchodilation with wider adverse‑effect separation reported
COPD patients, Ikeda 1995; per‑puff potency differs
Clinical Dose-Response FEV1 COPD Bronchodilator Comparison

Regulatory and Geographic Differentiation: Japan Approval

Flutropium bromide monohydrate (brand name Flubron) received marketing approval in Japan in 1988 through SS Pharmaceutical Co., Ltd., with a unique triple indication covering bronchial asthma, chronic bronchitis/COPD, and allergic rhinitis/vasomotor rhinitis [1]. This contrasts with ipratropium bromide, which is approved in the US and EU primarily for COPD maintenance and, as a nasal spray, for rhinorrhea associated with allergic and non‑allergic rhinitis, but not for asthma [2]. Preclinical data show that flutropium is rapidly absorbed through the nasal mucosa and retained locally for a prolonged period, providing a pharmacological basis for its intranasal rhinitis indication that is supported by experimental models of ACh‑ and histamine‑induced nasal secretion in guinea pigs [3]. The compound is not currently marketed in the United States or Europe, creating a geographic exclusivity that may be relevant for sourcing decisions, particularly for collaborative studies with Japanese institutions or for compounds requiring a specific regulatory pedigree [4].

Regulatory differentiation
Class‑level inference
Japan 1988 (asthma, COPD, allergic rhinitis)
Not approved in US/EU; geographic exclusivity
Regulatory precedent supports intranasal & asthma model research use
Nasal mucosal retention confirmed in preclinical models
Regulatory Approval Intranasal Delivery Allergic Rhinitis Geographic Indication

Flutropium Bromide Monohydrate: Research & Procurement Application Scenarios


Allergic Asthma Models with Mast Cell Stabilization

In guinea pig or rat allergic asthma models where both immediate bronchoconstriction and the late‑phase allergic response are endpoints, flutropium bromide monohydrate offers a scientifically justified advantage over atropine or ipratropium. Direct comparative evidence shows that flutropium inhibits 48‑hour homologous PCA at 3–10 mg/kg i.v., while atropine shows no inhibitory effect [1]. This dual activity allows researchers to use a single compound to interrogate both cholinergic bronchoconstriction and mast‑cell‑dependent allergic pathways, reducing the number of pharmacological interventions required and simplifying data interpretation [2].

Inhaled Toxicology & Safety Pharmacology Studies

For GLP inhalation toxicology studies where the separation between therapeutic and adverse effect doses must be clearly established, flutropium bromide monohydrate's published 1:100 therapeutic ratio (bronchodilation:salivary inhibition) provides a prospectively defined safety window that can be used to set dose levels [1]. The clinical confirmation that no notable adverse effects occurred at up to 30 puffs (900 µg cumulative) in COPD patients, while ipratropium reached its adverse effect threshold at the same cumulative puff count, provides additional human data to support safety margin calculations for regulatory submissions [2].

Allergic Rhinitis and Intranasal Drug Delivery Research

Flutropium bromide monohydrate is uniquely suited for intranasal delivery research among anticholinergic bronchodilators. Preclinical models demonstrate that inhaled flutropium effectively suppresses both ACh‑induced and histamine‑induced nasal secretion in guinea pigs, implicating M₃‑cholinergic receptor dominance in nasal secretion [1]. The demonstrated rapid nasal mucosal absorption and prolonged local retention support its use as a positive control or test article in intranasal formulation development, nasal toxicology, and allergic rhinitis efficacy models [2].

SAR Programs for Next-Generation LAMAs

The N‑β‑fluoroethyl substituent of flutropium represents a distinct chemical space not explored in currently marketed LAMAs (tiotropium, glycopyrronium, umeclidinium). Researchers designing novel muscarinic antagonists with altered receptor residence time, subtype selectivity, or pharmacokinetic profiles can use flutropium bromide monohydrate as a reference compound for benchmarking the impact of N‑fluoroalkylation on potency, duration, and safety [1]. The published synthetic route via benzilic acid imidazolide provides a scalable starting point for analog synthesis [2].

Application
Selection Property
Validation Focus
Allergic asthma models with mast cell component
Dual anticholinergic and mast‑cell stabilizing activity
Passive cutaneous anaphylaxis (PCA) and histamine release inhibition endpoints
Inhaled toxicology & safety pharmacology studies
Reported 1:100 bronchodilation‑to‑salivary inhibition ratio
Adverse effect threshold mapping using clinical and preclinical data
Intranasal delivery & allergic rhinitis research
Rapid nasal mucosal absorption and prolonged local retention
Suppression of ACh‑ and histamine‑induced nasal secretion models
Long‑acting muscarinic antagonist (LAMA) SAR programs
N‑β‑fluoroethyl reference scaffold distinct from marketed LAMAs
Benchmarking impact of N‑fluoroalkylation on receptor kinetics and duration
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